7-(Furan-2-yl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
7-(Furan-2-yl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core, which is known for its potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Furan-2-yl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the furan group: This step may involve a coupling reaction, such as Suzuki or Heck coupling, using a furan-containing reagent.
Methoxymethylation: This can be done using methoxymethyl chloride in the presence of a base.
Phenylation: The phenyl group can be introduced via a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions could target the pyrazolo[1,5-a]pyrimidine core or the furan ring, potentially leading to dihydro derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) may be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction pathway and conditions. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups onto the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- 7-(Furan-2-yl)-2-(methyl)-3-phenylpyrazolo[1,5-a]pyrimidine
- 7-(Thiophen-2-yl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine
- 7-(Furan-2-yl)-2-(methoxymethyl)-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Uniqueness
The presence of the methoxymethyl group and the specific substitution pattern on the pyrazolo[1,5-a]pyrimidine core may confer unique chemical and biological properties, distinguishing it from similar compounds.
Properties
IUPAC Name |
7-(furan-2-yl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-22-12-14-17(13-6-3-2-4-7-13)18-19-10-9-15(21(18)20-14)16-8-5-11-23-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQDRQLIEPGVIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN2C(=CC=NC2=C1C3=CC=CC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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